2-Methylsulfonylstyrene
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Overview
Description
2-Methylsulfonylstyrene is an organic compound characterized by the presence of a styrene backbone with a methylsulfonyl group attached to the second carbon of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylsulfonylstyrene can be synthesized through several methods. One common approach involves the sulfonylation of 2-methylstyrene. This process typically uses a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methylsulfonylstyrene undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Methylsulfonylstyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methylsulfonylstyrene involves its interaction with various molecular targets. The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and affect cellular processes, making this compound a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
2-Methylstyrene: Lacks the sulfonyl group, resulting in different reactivity and applications.
2-Methylsulfonylbenzene: Similar structure but without the vinyl group, leading to distinct chemical behavior.
Styrene: The parent compound, widely used in polymer production but with different properties due to the absence of the methylsulfonyl group.
Uniqueness: 2-Methylsulfonylstyrene stands out due to the presence of both the styrene backbone and the methylsulfonyl group. This combination imparts unique reactivity and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-ethenyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h3-7H,1H2,2H3 |
InChI Key |
LFNDLWJPUVFYFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=C |
Origin of Product |
United States |
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